Choline chloride

Catalog No.
S594036
CAS No.
67-48-1
M.F
C5H14NO.Cl
C5H14ClNO
M. Wt
139.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline chloride

CAS Number

67-48-1

Product Name

Choline chloride

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;chloride

Molecular Formula

C5H14NO.Cl
C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SGMZJAMFUVOLNK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.[Cl-]

Solubility

Very soluble (NTP, 1992)
Very sol in water and alcohol
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Green Solvents and Deep Eutectic Solvents (DESs):

  • Replacing Toxic Solvents: ChCl forms DESs when combined with hydrogen bond donors, offering green alternatives to volatile organic solvents (VOCs) often used in chemical reactions. These DESs boast low vapor pressure, good biodegradability, and reusability, making them environmentally friendly options for various applications. (Source: Defying decomposition: the curious case of choline chloride: )
  • Extraction and Purification: DESs containing ChCl exhibit excellent performance in extracting and purifying various biomolecules like flavonoids, alkaloids, and other natural products. This green approach offers advantages over conventional methods, reducing environmental impact and improving product purity. (Source: Application of choline chloride deep eutectic solvents and high-speed counter-current chromatography to the extraction and purification of flavonoids from the thorns of Gleditsia sinensis Lam: )

Electrochemistry and Materials Science:

  • Sustainable Electrolytes: ChCl-based DESs can be used as electrolytes in various electrochemical applications like batteries, solar cells, and sensors. They offer advantages like improved stability, wide potential windows, and tunable properties, making them promising candidates for sustainable energy technologies. (Source: Defying decomposition: the curious case of choline chloride: )
  • Nanomaterial Synthesis: ChCl can be employed in the synthesis of various nanomaterials like nanoparticles, metal oxides, and carbon nanostructures. Its tunable properties and mild reaction conditions allow for controlled synthesis of desired materials with specific functionalities. (Source: Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions: )

Biomedical and Pharmaceutical Research:

  • Drug Delivery Systems: ChCl-based DESs can be utilized as carriers for drug delivery due to their biocompatibility and tunable properties. They can encapsulate various therapeutic molecules and release them in a controlled manner, offering potential for targeted and enhanced drug delivery. (Source: Deep eutectic solvents: Potential applications in the pharmaceutical industry: )
  • Studying Biological Processes: ChCl, as a precursor to the neurotransmitter acetylcholine, can be used to study various biological processes related to brain function, memory, and learning. Research explores its potential role in understanding and treating neurodegenerative diseases like Alzheimer's. (Source: Choline Chloride - University of Maryland, Baltimore)

Choline chloride is a quaternary ammonium salt, consisting of a positively charged choline cation ((CH₃)₃NCH₂CH₂OH⁺) and a negatively charged chloride anion (Cl⁻) []. It is a bifunctional molecule containing both a quaternary ammonium group and a hydroxyl group []. Choline, the cationic component, is an essential nutrient often grouped with B vitamins and plays a crucial role in various biological processes [].


Molecular Structure Analysis

The molecular structure of choline chloride features a trimethylammonium group ((CH₃)₃N⁺) attached to an ethanol chain (CH₂CH₂OH) through a positively charged nitrogen atom. The chloride ion (Cl⁻) balances the positive charge of the choline cation []. This structure allows choline chloride to interact with both water (due to the hydroxyl group) and biological membranes (due to the charged ammonium group) [].


Chemical Reactions Analysis

Synthesis

Choline chloride can be synthesized through various methods, including the quaternization of trimethylamine with ethylene chlorohydrin [].

(CH₃)₃N + ClCH₂CH₂OH → (CH₃)₃NCH₂CH₂OH⁺ Cl⁻

Other synthesis methods involve reactions between trimethylamine and hydrochloric acid or choline hydroxide and hydrochloric acid [].

Decomposition

Choline chloride decomposes upon heating, releasing trimethylamine and releasing chlorides like hydrogen chloride [].

(CH₃)₃NCH₂CH₂OH⁺ Cl⁻ → (CH₃)₃N + CH₂CH₂OH + HCl (Heat)


Physical And Chemical Properties Analysis

  • Appearance: White hygroscopic crystals [].
  • Molar mass: 139.62 g/mol [].
  • Melting point: 302 °C [].
  • Solubility: Very soluble in water (>650 g/L) [].
  • Stability: Stable under normal storage conditions [].

Choline chloride acts as a precursor to choline, a vital component of cell membranes and a neurotransmitter []. It participates in various biological processes, including:

  • Cell membrane structure and function: Choline is a component of phosphatidylcholine, a major phospholipid in cell membranes. It helps maintain membrane fluidity and integrity [].
  • Acetylcholine synthesis: Choline is a precursor to acetylcholine, a neurotransmitter involved in muscle movement, memory, and learning [].
  • Liver function: Choline plays a role in fat metabolism and helps prevent liver damage [].
Case Study

Studies have shown that choline chloride supplementation can improve memory and cognitive function in elderly individuals with age-related cognitive decline [].

Choline chloride is generally considered safe for its intended uses in animal feed and research applications []. However, high doses may cause gastrointestinal discomfort, including nausea, vomiting, and diarrhea.

Physical Description

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992)
DryPowder; DryPowder, Liquid; Liquid; PelletsLargeCrystals
WHITE HYGROSCOPIC CRYSTALS.
Colourless or white crystals, also in the form of white crystalline solid

Color/Form

WHITE CRYSTALS
Deliquescent crystals

LogP

log Kow = -5.16 (est)
-5.16

Melting Point

577 to 581 °F (Decomposes) (NTP, 1992)
305 °C (decomposes)
305 °C

UNII

45I14D8O27

Related CAS

62-49-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 560 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 206 of 560 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 354 of 560 companies with hazard statement code(s):;
H315 (99.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Lipotropic Agents; Nootropic Agents
Patients receiving long-term total parenteral nutrition (TPN) develop hepatic steatosis as a complication. Our previous studies have shown this to be caused, at least in part, by choline deficiency. ... four patients (1 man, 3 women) aged 50 +/- 13 years who had low plasma-free choline concentrations 4.8 +/- 1.7 (normal, 11.4 +/- 3.7 nmol/mL) /were studied/. The patients had received TPN for 9.7 +/- 4.7 years. They received parenteral nutrition solutions containing choline chloride (1 to 4 g/d) for 6 weeks. ... During choline administration, the plasma-free choline concentration increased into the normal range within 1 week in all four patients and remained at or above the normal range for all 6 weeks, but decreased back to baseline when choline supplementation was discontinued. Hepatic steatosis resolved completely, as estimated by abdominal computed tomography (CT). Liver density increased from -14.2 +/- 22.3 Hounsfield units (HU) to 8.4 +/- 10.3 HU at week 2 (P = .002); 9.6 +/- 10.7 HU at week 4 and 13.1 +/- 7.3 HU at week 6, as determined by the liver-spleen CT number difference obtained by the subtraction of the average spleen CT number (in HU) from the average liver CT number. This improvement continued up to 4 weeks after choline supplementation (13.8 +/- 2.8 HU). Hepatic steatosis was shown to have recurred in one patient after 10 weeks of return to choline-free parenteral nutrition. The hepatic steatosis associated with parenteral nutrition can be ameliorated, and possibly prevented, with choline supplementation. ...
Previous studies have shown that plasma free choline concentrations are significantly decreased in many long-term home total parenteral nutrition (TPN) patients. Furthermore, low choline status has been associated with both hepatic morphologic and hepatic aminotransferase abnormalities. A preliminary pilot study suggested choline-supplemented TPN may be useful in reversal of these hepatic abnormalities. ... : Fifteen patients (10 M, 5 F) who had required TPN for > or =80% of their nutritional needs were randomized to receive their usual TPN (n = 8), or TPN to which 2 g choline chloride had been added (n = 7) for 24 weeks. Baseline demographic data were similar between groups. Patients had CT scans of the liver and spleen, and blood for plasma free and phospholipid-bound choline, alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, gamma glutamyl transferase (GGT), bilirubin, serum lipids, complete blood count (CBC), and chemistry profile obtained at baseline, and weeks 2, 4, 6, 12, 16, 20, 24, and 34. CT scans were analyzed for Hounsfield unit (HU) densities. RESULTS: There were no significant differences in any measured parameters after 2 weeks. However, at 4 weeks, a significant difference in liver HU between groups was observed (13.3+/-5.0 HU [choline] vs 5.8+/-5.2 HU [placebo], p = .04). This significant trend continued through week 24. Recurrent hepatic steatosis and decreased HU were observed at week 34, 10 weeks after choline supplementation had been discontinued. A significant increase in the liver-spleen differential HU was also observed in the choline group (10.6+/-6.2 HU [choline] vs 1.3+/-3.3 HU [placebo], p = .01). Serum ALT decreased significantly (p = .01 to .05) in the choline group vs placebo at weeks 6,12, 20, and 24. Serum AST was significantly decreased in the choline group by week 24 (p = .02). The serum alkaline phosphatase was significantly reduced in the choline group at weeks 2, 12, 20, 24, and 34 (p = .02 to 0.07). Total bilirubin was normal in these patients and remained unchanged during the study. Serum GGT tended to decrease more in the choline group, but the greater decrease was not statistically significant. ... Choline deficiency is a significant contributor to the development of TPN-associated liver disease. The data suggest choline is a required nutrient for long-term home TPN patients.
Choline salts (...chloride...) are used in treatment of fatty degeneration and cirrhosis of the liver. Results in treatment of advanced fibrotic cirrhosis of liver has been disappointing. It has not been shown conclusively that choline therapy is superior to an adequate diet in treatment of liver diseases.
Choline has been reported to be effective in patients with Huntington's Disease...& choline or lecithin in tardive dyskinesia... /Choline/
Route, usual dosage... oral: for mgmnt of diseases- or drug-induced chorea, adults, initially, 1 g four times daily, with amt gradually increased over a 3-8 wk period to max of 4-5 g four times daily. Optimum therapy will generally incr choline plasma level from a mean of 12-13 nmol/mL before treatment to 30-40 nmol/mL.
Some clinical improvement with choline treatment has also been reported in Huntington's Chorea...in which impaired mental function & voluntary muscle contractions are probably associated with reduced acetylcholine synthesis, in Gilles de la Tourette's disease, in Friedreich's Ataxia, & in presenile dementia... /Choline/
Choline chloride (150-200 mg/kg/day, orally) given to patients with tardive dyskinesia; 5 OR 6 patients improved with choline.
Lipotropic agent in human medicine
MEDICATION (VET): Nutritional factor. Dietary source of choline (lipotropic factor) in poultry.
Healthy miners demonstrated increased relative levels of lysophosphatidyl choline and especially phosphatidyl inositol subunits. Metabolism of the latter could result in membrane accumulation of inositol triphosphate leading to cytoplasmic calcium increase and to bronchial smooth muscles contraction. Oral 20% choline chloride solution lowers bronchospasm in dust bronchitis patients with decreased serum subunits of phosphatidyl inositol and increased serum levels of phosphatidyl choline.[Korzh EV et al; Med Tr Prom Ekol12: 16-21 (2001)nchial obstruction in chronic dust bronchitis in workers of deep coal mines
/EXPL THER/ Admin to 9 young adults, 2 g, 4 times a day, in placebo-drug-placebo design results suggest that choline does not have substantial effects on memory but that there are small cognitive effects of choline in some subjects. /Choline/
/EXPL THER/ This study investigated whether dietary choline can prevent endotoxin shock. Female Sprague-Dawley rats fed chow or chow plus choline chloride (0.025-0.4%) for 3 days were given lipopolysaccharide (LPS) via the tail vein. Eighty-three percent and 56% of chow-fed rats survived after 2.5 or 5.0 mg/kg LPS, respectively. Choline increased survival in a dose-dependent manner, with maximal effects observed at 0.4%; this dose of choline prevented mortality completely after 2.5 or 5 mg/kg LPS. Choline also improved the microscopic appearance of the lungs and blunted increases in serum aspartate aminotransferase levels. Intracellular Ca2+ was monitored in liver and lung macrophages during LPS exposure. Ca2+ increases in macrophages from choline-fed rats were blunted by 40-60% compared with chow-fed controls. Feeding choline also blunted tumor necrosis factor-alpha production. Feeding glycine, which prevents macrophage activation via a chloride channel, in addition to choline was even more effective than feeding choline alone, suggesting that glycine and choline act via distinct sites. These data are consistent with the hypothesis that choline diminishes endotoxin shock by preventing macrophage activation.
/EXPL THER/ Rat pups were exposed to 6.0 g/kg/day ethanol during the neonatal brain growth spurt (Postnatal Days (PD) 4-9) and treated with choline chloride (0, 10, 50, or 100 mg/kg) from PD 10-30. Behavioral testing occurred after choline treatment had ceased. Female subjects exposed to ethanol were overactive and exhibited spatial learning deficits, effects that were attenuated with all doses of choline supplementation. These data indicate that choline supplementation can alter brain development following a developmental insult. Moreover, the data suggest that early dietary interventions may reduce the severity of some fetal alcohol effects, even when administered after birth.
/EXPL THER/ The present study examined whether choline supplementation can reduce the severity of behavioral alterations associated with alcohol exposure during the third trimester equivalent brain growth spurt. Male neonatal rats were assigned to one of three treatment groups. One group was exposed to alcohol (6.6 g/kg/day) from postnatal days (PD) 4-9 via an artificial rearing procedure. Artificially reared and normally reared control groups were included. One half of subjects from each treatment received daily subcutaneous injections of a choline chloride solution from PD 4-30, whereas the other half received saline vehicle injections. On PD 31-34, after choline treatment was complete, activity level was monitored and, on PD 40-42, subjects were tested on a serial spatial discrimination reversal learning task. Subjects exposed to alcohol were significantly hyperactive compared to controls. The severity of ethanol-induced hyperactivity was attenuated with choline treatment. In addition, subjects exposed to ethanol during the neonatal period committed a significantly greater number of perseverative-type errors on the reversal learning task compared to controls. Exposure to choline significantly reduced the number of ethanol-related errors. Importantly, these behavioral changes were not due to the acute effects of choline, but were related to long-lasting organizational effects of early choline supplementation. ...
/EXPL THER/ ... /It was/ previously reported that perinatal choline supplementation can ameliorate alcohol-induced learning deficits and hyperactivity in rats exposed to alcohol during development. The present study examined whether perinatal choline supplementation could also reduce the severity of motor deficits induced by alcohol exposure during the third trimester equivalent brain growth spurt. Male neonatal rats were assigned to one of three treatment groups. One group was exposed to alcohol (6.6 g/kg/day) from postnatal days (PD) 4 to 9 via an artificial rearing procedure. Artificially and normally reared control groups were included. One half of subjects from each treatment received daily subcutaneous injections of a choline chloride solution from PD 4 to 30, whereas the other half received saline vehicle injections. On PD 35-37, subjects were tested on a parallel bar motor task, which requires both balance and fine motor coordination. Ethanol-exposed subjects exhibited significant motor impairments compared to both control groups whose performance did not differ significantly from one another. Perinatal choline treatment did not affect motor performance in either ethanol or control subjects. These data indicate that the beneficial effects of perinatal choline supplementation in ethanol-treated subjects are task specific and suggest that choline is more effective in mitigating cognitive deficits compared to motor deficits associated with developmental alcohol exposure.
/EXPL THER/ The facilitative effects of early environmental enrichment and perinatal choline chloride dietary supplementation on adult rat spatial learning and memory were examined using delayed match-to-place (DMTP) and delayed spatial win-shift (DSWSh) discrimination tasks. Animals were either maintained in a standard lighted colony (LR) or were given supplementary exposure to a complex environment (CR) for 2-hr daily from 20 to 90 days of age. In each case, half the animals were exposed to the choline supplementation both prenatally (through the diet of pregnant rats) and postnatally (subcutaneous injection) for 24 days. In the first experiment, all 90-day-old rats were given trials in which they first found a hidden platform in a Morris water maze (MWM) in a particular location (acquisition trial), and then were required to remember that position 10 min later (test trial). Both environmental enrichment and early diet had significant impacts on performance. CR animals, given neonatal choline pretreatment, found the platform on test trials significantly faster than any of the other groups. CR animals exposed to the control saline diet showed better retention than did the LR animals given the early choline diet, which in turn, were superior to animals given neither environmental enrichment nor choline. All animals were subsequently tested in the same paradigm immediately following atropine sulfate injections. The atropine eliminated the difference between the four groups of animals on test trials. In a second experiment, both CR, and neonatal choline treatment facilitated performance on a DSWSh radial arm maze (RAM) task previously found to be sensitive to hippocampal and/or medial prefrontal lesions. Performance differences between groups were facilitated by the anticholinesterase drug, tacrine and attenuated by the cholinergic antagonist, Atropine. ...

MeSH Pharmacological Classification

Nootropic Agents

Mechanism of Action

Choline has several roles in body. It is an important component of phospholipids, affects mobilization of fat from liver (lipotropic action), acts as methyl donor, & is essential for formation of neurotransmitter acetylcholine. /Choline/
Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/
Female Sprague-Dawley rats received approximately 300 mg/kg per day of choline chloride through their drinking water on days 11 of pregnancy through birth and the level of nerve growth factor (NGF) in the hippocampus and frontal cortex of their male offspring was measured at 20 and 90 days of age. Prenatal choline supplementation caused significant increases in hippocampal NGF levels at 20 and 90 days of age, while levels of NGF in the frontal cortex were elevated in choline-supplemented rats at 20 days of age, but not 90 days of age. These results suggest that increases in NGF levels during development or adulthood may be one mechanism underlying improvements in spatial and temporal memory of adult rats exposed to elevated levels of choline chloride perinatally.

Pictograms

Irritant

Irritant

Other CAS

67-48-1

Wikipedia

Choline chloride

Use Classification

Agrochemicals -> Rodenticides
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE AND CONCENTRATED HYDROCHLORIC ACID, FOLLOWED BY TREATMENT WITH ETHYLENE OXIDE UNDER PRESSURE
Klein, Kapp, US patent 2,623,901 (1952 to Nopco Chemical). Polymorphism: Collin, J Am Chem Soc 79, 6086 (1957).
Chloine is normally produced by the reaction of trimethylamine, ethylene oxide, and water. Its chloride can be produced by the reaction of trimethylene with chlorohydrin.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Oil and gas drilling, extraction, and support activities
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE
A SELECTED FOOD ADDITIVE CLASSIFIED AS A NUTRIENT AND DIETARY SUPPLEMENT. /FROM TABLE/
QUALITATIVELY CHOLINE HAS THE SAME PHARMACOLOGICAL ACTIONS AS DOES ACETYLCHOLINE, BUT IT IS FAR LESS ACTIVE. /CHOLINE/
SINCE HUMAN BREAST MILK CONTAINS 7 MG CHOLINE/100 KCAL, COMMITTEE ON NUTRITION OF AMERICAN ACADEMY OF PEDIATRICS (1976) RECOMMENDS THE FORTIFICATION OF INFANT FORMULAS TO THIS LEVEL. /CHOLINE/
CHOLINE IS NOT @ PRESENT AN OFFICIAL DRUG. HOWEVER, PREPN OF...CHOLINE CHLORIDE ARE AVAILABLE.
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

Analytic Laboratory Methods

Analyte: choline chloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: choline chloride; matrix: chemical purity; procedure: dissolution in water; add glacial acetic acid; potentiometric titration with silver nitrate
Analyte: choline chloride; matrix: pharmaceutical preparation (capsule, tablet), food (bovine liver, cereal, egg yolk, infant formula, meat-based pet food, soybean); procedure: capillary zone electrophoresis with indirect ultraviolet detection at 214 nm; limit of detection: 50 ug/g
Analyte: choline chloride; matrix: pesticide formulation (herbicide); procedure: capillary electrophoresis with indirect ultraviolet detection at 200 nm or electrospray mass spectrometry detection; limit of detection: 5 ug/mL
For more Analytic Laboratory Methods (Complete) data for CHOLINE CHLORIDE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: choline chloride; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of quantitation: 1 nmole/mL
Analyte: choline chloride; matrix: blood (plasma, red blood cell); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 nM
Analyte: choline chloride; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 3.58 uM
Analyte: choline chloride; matrix: cerebrospinal fluid, dialysate, tissue (brain); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 fmole
For more Clinical Laboratory Methods (Complete) data for CHOLINE CHLORIDE (12 total), please visit the HSDB record page.

Interactions

Repeated admin of choline chloride to female rats incr liver necrosis caused by carbon tetrachloride.
Lithium admin potentiates effect of exogenous choline on brain acetylcholine levels.
Toxic interaction between choline and morphine ... .
Methotrexate may diminish pools of all choline metabolites. Choline supplementation reverses fatty liver caused by methotrexate admin in rats. /Choline/
For more Interactions (Complete) data for CHOLINE CHLORIDE (6 total), please visit the HSDB record page.

Stability Shelf Life

Keep tightly closed.

Dates

Modify: 2023-09-13

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